N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
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Overview
Description
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a complex organic compound characterized by multiple hydroxyl groups and glycosidic linkages. This compound is likely to be a derivative of a polysaccharide or a glycosylated molecule, which are commonly found in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of complex organic compounds like this one may involve biotechnological methods, such as fermentation or enzymatic synthesis, to achieve high yields and purity. These methods are often preferred over purely chemical synthesis due to their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups will regenerate the hydroxyl groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
In biological research, glycosylated compounds are often studied for their roles in cell signaling, molecular recognition, and enzyme activity.
Medicine
Such compounds may have potential therapeutic applications, including as antiviral, antibacterial, or anticancer agents.
Industry
In the industrial sector, glycosylated compounds are used in the production of bio-based materials, food additives, and cosmetics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Generally, glycosylated compounds interact with proteins, enzymes, and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A monosaccharide derivative commonly found in chitin and glycoproteins.
Glycosaminoglycans: Polysaccharides that play critical roles in the extracellular matrix and cell signaling.
Glycolipids: Compounds consisting of carbohydrates and lipids, important for cell membrane structure and function.
Uniqueness
The uniqueness of N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide lies in its specific structure, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKADDOYBRRMBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865025 |
Source
|
Record name | 6-Deoxyhexopyranosyl-(1->4)-[hexopyranosyl-(1->3)]-2-acetamido-2-deoxyhexopyranosyl-(1->3)hexopyranosyl-(1->4)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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